3-(2-Aminophenyl)prop-2-enamide
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Overview
Description
3-(2-Aminophenyl)prop-2-enamide is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)prop-2-enamide typically involves the reaction of 2-aminobenzaldehyde with acrylamide under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The amine group allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
3-(2-Aminophenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its anticancer properties, particularly in the treatment of SALL4-expressing cancers.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of its anticancer properties, the compound is believed to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets are still under investigation, but initial studies suggest a significant impact on histone deacetylase (HDAC) activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: Shares the amine group attached to a benzene ring but lacks the prop-2-enamide moiety.
3-Phenylprop-2-enamide: Contains the prop-2-enamide structure but lacks the amine group on the phenyl ring.
Uniqueness
3-(2-Aminophenyl)prop-2-enamide is unique due to the combination of the amine group and the prop-2-enamide structure, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
262843-55-0 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(2-aminophenyl)prop-2-enamide |
InChI |
InChI=1S/C9H10N2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,10H2,(H2,11,12) |
InChI Key |
BBKOTRDCONUNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)N)N |
Origin of Product |
United States |
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